2-chloro-N-octylbenzamide

Description

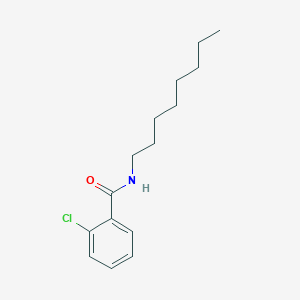

2-Chloro-N-octylbenzamide is a benzamide derivative featuring a chloro substituent at the ortho position of the benzoyl ring and an octyl chain attached to the amide nitrogen. The octyl chain confers lipophilicity, which may influence solubility, crystallinity, and biological interactions.

Properties

Molecular Formula |

C15H22ClNO |

|---|---|

Molecular Weight |

267.79 g/mol |

IUPAC Name |

2-chloro-N-octylbenzamide |

InChI |

InChI=1S/C15H22ClNO/c1-2-3-4-5-6-9-12-17-15(18)13-10-7-8-11-14(13)16/h7-8,10-11H,2-6,9,12H2,1H3,(H,17,18) |

InChI Key |

WGRXJVIEUFBCJX-UHFFFAOYSA-N |

SMILES |

CCCCCCCCNC(=O)C1=CC=CC=C1Cl |

Canonical SMILES |

CCCCCCCCNC(=O)C1=CC=CC=C1Cl |

Pictograms |

Corrosive; Irritant; Environmental Hazard |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Conformational Features

- Amide Group Geometry : The trans conformation of the N–H and C=O bonds in the amide group is consistent across analogs such as 2-chloro-N-phenylbenzamide and 2-chloro-N-(2-chlorophenyl)benzamide (bond lengths: ~1.35–1.40 Å for C=O, ~1.46 Å for C–N) .

- Substituent Effects: Alkyl Chain Length: The octyl chain in 2-chloro-N-octylbenzamide introduces greater hydrophobicity compared to shorter-chain analogs like N-(2-ethylhexyl)benzamide (). Chlorine Position: Moving the chloro substituent to the para position (e.g., 4-chloro-N-o-tolylbenzamide) alters electronic properties, affecting dipole moments and hydrogen-bonding capacity .

Physical Properties

- Crystallinity : Derivatives with ortho-methyl or methoxy groups (e.g., 2-methyl-N-o-tolylbenzamide , 4-chloro-N-(2-methoxyphenyl)benzamide ) exhibit defined crystalline structures stabilized by N–H···O hydrogen bonds and C–H···π interactions . In contrast, the octyl chain in this compound may reduce crystallinity, favoring amorphous or liquid states.

- Solubility: Longer alkyl chains (e.g., octyl) enhance solubility in nonpolar solvents compared to analogs with aryl or shorter alkyl groups (e.g., 2-chloro-N,N-dimethylbenzamide) .

Chemical Reactivity

- Electrophilic Substitution : The electron-withdrawing chloro group directs further substitution to the meta position. This reactivity is shared with analogs like 2-chloro-N-(cyclopentyl(phenyl)methyl)benzamide .

- Hydrogen Bonding : The amide N–H in this compound can participate in hydrogen bonding, similar to 2-methyl-N-o-tolylbenzamide , but steric hindrance from the octyl chain may limit intermolecular interactions .

Data Table: Key Comparisons

Research Implications and Gaps

- Synthetic Applications : The octyl chain in this compound could improve compatibility in polymer matrices or lipid-based drug delivery systems.

- Data Deficiencies : Critical gaps exist in toxicity (e.g., PBT/vPvB assessments) and detailed spectroscopic characterization (e.g., UV/IR profiles) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.